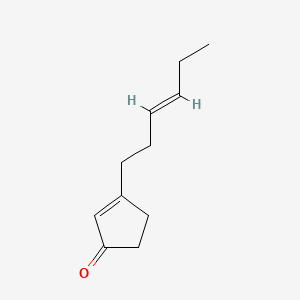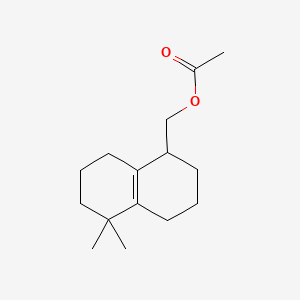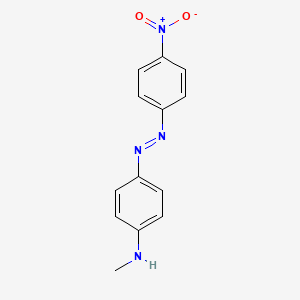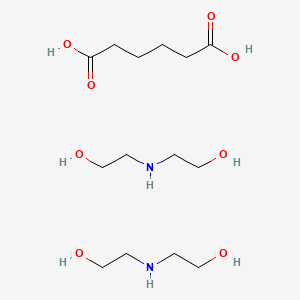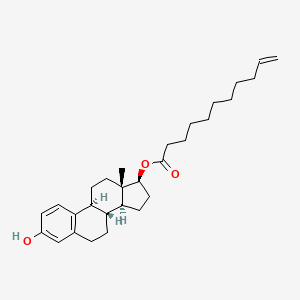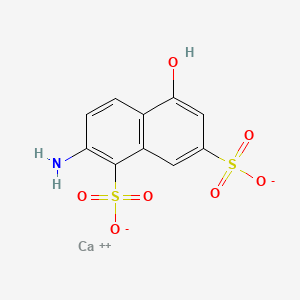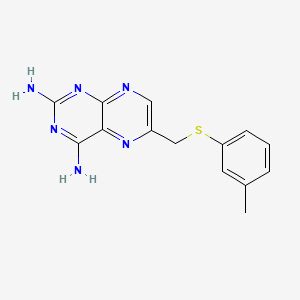
2,4-Pteridinediamine, 6-((3-methylphenylthio)methyl), 0.2 hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Pteridinediamine, 6-((3-methylphenylthio)methyl), 0.2 hydrate is a chemical compound with the molecular formula C14H14N6S. It is known for its unique structure, which includes a pteridine core substituted with a 3-methylphenylthio group. This compound is primarily used in industrial applications and scientific research due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pteridinediamine, 6-((3-methylphenylthio)methyl), 0.2 hydrate typically involves multi-step organic reactions. One common method includes the reaction of pteridine derivatives with 3-methylphenylthiomethyl reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The process includes rigorous quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Pteridinediamine, 6-((3-methylphenylthio)methyl), 0.2 hydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.
Applications De Recherche Scientifique
2,4-Pteridinediamine, 6-((3-methylphenylthio)methyl), 0.2 hydrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Pteridinediamine, 6-((3-methylphenylthio)methyl), 0.2 hydrate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-[(3-methylphenyl)sulfanylmethyl]pteridine-2,4-diamine: A closely related compound with similar structural features.
Other pteridine derivatives: Compounds with variations in the substituents on the pteridine core.
Uniqueness
2,4-Pteridinediamine, 6-((3-methylphenylthio)methyl), 0.2 hydrate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
174654-73-0 |
|---|---|
Formule moléculaire |
C14H14N6S |
Poids moléculaire |
298.37 g/mol |
Nom IUPAC |
6-[(3-methylphenyl)sulfanylmethyl]pteridine-2,4-diamine |
InChI |
InChI=1S/C14H14N6S/c1-8-3-2-4-10(5-8)21-7-9-6-17-13-11(18-9)12(15)19-14(16)20-13/h2-6H,7H2,1H3,(H4,15,16,17,19,20) |
Clé InChI |
BJEHFQWNCMHCBT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)SCC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,3',3a,4,4',6,7,7a-Decahydrospiro[4,7-methano-5H-indene-5,2'-[2H]pyran]](/img/structure/B12675092.png)


